molecular formula C7H8BNO2 B13455883 (E)-(2-(Pyridin-2-yl)vinyl)boronic acid

(E)-(2-(Pyridin-2-yl)vinyl)boronic acid

Cat. No.: B13455883
M. Wt: 148.96 g/mol
InChI Key: WGOMOAQGKAWDEA-SNAWJCMRSA-N
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Description

[(E)-2-(pyridin-2-yl)ethenyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring via an ethenyl linkage. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-(pyridin-2-yl)ethenyl]boronic acid typically involves the reaction of 2-bromopyridine with a suitable boron reagent under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura coupling reaction, where 2-bromopyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of [(E)-2-(pyridin-2-yl)ethenyl]boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

[(E)-2-(pyridin-2-yl)ethenyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(E)-2-(pyridin-2-yl)ethenyl]boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Pyridine-2-boronic acid
  • Vinylboronic acid

Uniqueness

[(E)-2-(pyridin-2-yl)ethenyl]boronic acid is unique due to its combination of a pyridine ring and a boronic acid group linked by an ethenyl moiety. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C7H8BNO2

Molecular Weight

148.96 g/mol

IUPAC Name

[(E)-2-pyridin-2-ylethenyl]boronic acid

InChI

InChI=1S/C7H8BNO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6,10-11H/b5-4+

InChI Key

WGOMOAQGKAWDEA-SNAWJCMRSA-N

Isomeric SMILES

B(/C=C/C1=CC=CC=N1)(O)O

Canonical SMILES

B(C=CC1=CC=CC=N1)(O)O

Origin of Product

United States

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